molecular formula C16H21N5O B12162055 N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12162055
M. Wt: 299.37 g/mol
InChI Key: SPIGJKZRIXDFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide: is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural properties. This compound, in particular, features a benzamide core substituted with a cycloheptyl group and a 5-methyl-1H-tetrazol-1-yl moiety, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles in the presence of sodium azide and a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological pathways. This binding can inhibit or activate these targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide
  • 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole

Uniqueness

N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-cycloheptyl-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H21N5O/c1-12-18-19-20-21(12)15-10-8-13(9-11-15)16(22)17-14-6-4-2-3-5-7-14/h8-11,14H,2-7H2,1H3,(H,17,22)

InChI Key

SPIGJKZRIXDFLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCCC3

Origin of Product

United States

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